molecular formula C21H16F4N6O3 B4567285 4-FLUORO-N-{2-[(3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}BENZAMIDE

4-FLUORO-N-{2-[(3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}BENZAMIDE

Cat. No.: B4567285
M. Wt: 476.4 g/mol
InChI Key: CQJHJDNHYQTOTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N-{2-[(3-{[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]methyl}-1,2,4-oxadiazol-5-yl)formamido]ethyl}benzamide is a complex organic compound that features multiple functional groups, including fluorine, trifluoromethyl, benzodiazole, oxadiazole, and benzamide

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors in the central nervous system.

    Biological Probes: It can be used in the development of probes for imaging or studying biological processes.

Industry

    Electronics: Use in the synthesis of materials for electronic devices due to its unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{2-[(3-{[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]methyl}-1,2,4-oxadiazol-5-yl)formamido]ethyl}benzamide typically involves multi-step reactions. The process may include:

    Formation of the benzodiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Synthesis of the oxadiazole ring: This can be done via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling reactions: The final steps involve coupling the synthesized intermediates using reagents like carbodiimides or other coupling agents to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole and oxadiazole rings.

    Reduction: Reduction reactions may target the nitro groups if present in intermediates.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols.

Major Products

    Oxidation products: Oxidized derivatives of the benzodiazole and oxadiazole rings.

    Reduction products: Reduced forms of nitro intermediates.

    Substitution products: Compounds where fluorine or trifluoromethyl groups are replaced by nucleophiles.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{2-[(3-{[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]methyl}-1,2,4-oxadiazol-5-yl)formamido]ethyl}benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl and fluorine groups can enhance binding affinity and selectivity through interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzamide: Shares the benzamide core but lacks the additional functional groups.

    1,3-Benzodiazole derivatives: Similar benzodiazole ring but different substituents.

    Oxadiazole derivatives: Similar oxadiazole ring but different substituents.

Uniqueness

The uniqueness of 4-fluoro-N-{2-[(3-{[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]methyl}-1,2,4-oxadiazol-5-yl)formamido]ethyl}benzamide lies in its combination of multiple functional groups, which can confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-[(4-fluorobenzoyl)amino]ethyl]-3-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F4N6O3/c22-13-7-5-12(6-8-13)17(32)26-9-10-27-18(33)19-29-16(30-34-19)11-31-15-4-2-1-3-14(15)28-20(31)21(23,24)25/h1-8H,9-11H2,(H,26,32)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJHJDNHYQTOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=NOC(=N3)C(=O)NCCNC(=O)C4=CC=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F4N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-FLUORO-N-{2-[(3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}BENZAMIDE
Reactant of Route 2
Reactant of Route 2
4-FLUORO-N-{2-[(3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}BENZAMIDE
Reactant of Route 3
Reactant of Route 3
4-FLUORO-N-{2-[(3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}BENZAMIDE
Reactant of Route 4
Reactant of Route 4
4-FLUORO-N-{2-[(3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}BENZAMIDE
Reactant of Route 5
Reactant of Route 5
4-FLUORO-N-{2-[(3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}BENZAMIDE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-FLUORO-N-{2-[(3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}BENZAMIDE

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